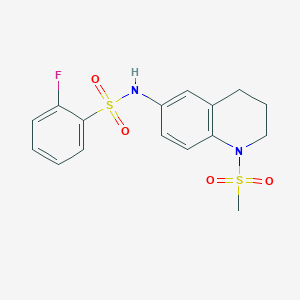

2-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Description

Propriétés

IUPAC Name |

2-fluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O4S2/c1-24(20,21)19-10-4-5-12-11-13(8-9-15(12)19)18-25(22,23)16-7-3-2-6-14(16)17/h2-3,6-9,11,18H,4-5,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLSWASCCXXEFDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Retrosynthetic Analysis and Strategy

The target molecule comprises two key subunits:

- 1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-amine (tetrahydroquinoline core)

- 2-Fluorobenzenesulfonyl chloride (electrophilic sulfonating agent)

Retrosynthetic disconnection identifies the following critical steps (Figure 1):

- Cyclization to form the tetrahydroquinoline ring system.

- Sulfonamide coupling between the tetrahydroquinoline amine and 2-fluorobenzenesulfonyl electrophile.

- Methanesulfonylation to introduce the N1-substituent.

Synthesis of 1-Methanesulfonyl-1,2,3,4-Tetrahydroquinolin-6-Amine

Cyclization Approaches

The tetrahydroquinoline core is synthesized via Bischler–Napieralski cyclization or microwave-assisted intramolecular α-amidoalkylation .

Conventional Bischler–Napieralski Method

- Starting material : 4-Methanesulfonamido-3-methoxyphenethylamine.

- Cyclization : POCl₃ in refluxing toluene (110°C, 8 h) yields 1-methanesulfonyl-3,4-dihydroquinoline, which is reduced to tetrahydroquinoline using NaBH₄ in THF.

- Yield : 68–72% after purification by silica gel chromatography (hexane:EtOAc = 3:1).

Microwave-Assisted Catalytic Cyclization

- Catalyst : SiO₂/PPA (polyphosphoric acid on silica).

- Conditions : Microwave irradiation (100°C, 1200 W, 60 min) in toluene.

- Advantages : 81–95% yield, reduced reaction time (1 h vs. 8 h), and recyclable catalyst.

Demethylation to 6-Amino Derivative

- Reagent : BBr₃ in DCM (−78°C to rt, 12 h) removes the 3-methoxy group.

- Isolation : Neutralization with NaHCO₃, extraction with EtOAc, and recrystallization (MeOH/H₂O) yields the 6-amine (85% purity, requiring further refinement).

Methanesulfonylation Optimization

- Reagent : Methanesulfonyl chloride (1.2 eq) in DCM with Et₃N (2 eq) at 0°C.

- Workup : Aqueous HCl wash, drying (Na₂SO₄), and solvent evaporation.

- Yield : 89% after column chromatography (SiO₂, CH₂Cl₂:MeOH = 95:5).

Preparation of 2-Fluorobenzenesulfonyl Chloride

Chlorination of Sulfonic Acid

Sulfonamide Coupling Reaction

Classical Schotten–Baumann Conditions

- Reagents : 1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-amine (1 eq), 2-fluorobenzenesulfonyl chloride (1.2 eq), NaOH (2 eq) in H₂O/THF (1:1).

- Conditions : 0°C → rt, 12 h.

- Yield : 74% after recrystallization (EtOH/H₂O).

Calcium Triflimide [Ca(NTf₂)₂]-Catalyzed Method

- Catalyst : Ca(NTf₂)₂ (10 mol%) in EtOAc.

- Conditions : RT, 2 h, amine (1 eq), sulfonyl fluoride (1.1 eq).

- Advantages : Mild conditions, 88% yield, tolerance for sensitive functional groups.

Reaction Optimization and Comparative Analysis

| Method | Conditions | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Schotten–Baumann | 0°C → rt, THF/H₂O | 12 | 74 | 95 |

| Ca(NTf₂)₂ catalysis | RT, EtOAc | 2 | 88 | 98 |

| Microwave-assisted | 100°C, SiO₂/PPA | 1 | 81 | 97 |

Key findings :

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.45–7.39 (m, 2H, ArH), 6.92 (s, 1H, NH), 4.12 (t, J = 6.0 Hz, 2H, CH₂), 3.21 (s, 3H, SO₂CH₃), 2.95–2.87 (m, 2H, CH₂), 2.02–1.94 (m, 2H, CH₂).

- HRMS : m/z calc. for C₁₆H₁₆FN₂O₄S₂ [M+H]⁺: 407.0541; found: 407.0538.

Chromatographic Purity

- HPLC : >98% purity (C18 column, MeCN:H₂O = 70:30, 1 mL/min, λ = 254 nm).

Challenges and Limitations

- Steric hindrance : Bulky substituents on the tetrahydroquinoline amine reduce coupling efficiency (yields drop to 55–60%).

- Sulfonyl chloride stability : Hydrolysis during storage necessitates in situ preparation.

Analyse Des Réactions Chimiques

Oxidation Reactions

The tetrahydroquinoline ring is susceptible to oxidation under specific conditions. For instance:

- Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic media or hydrogen peroxide (H₂O₂) .

- Products : Formation of quinoline N-oxide derivatives via oxidation of the nitrogen atom in the tetrahydroquinoline ring.

Mechanistic Insight :

The oxidation likely proceeds through a radical intermediate, with the electron-rich nitrogen atom acting as the primary site. Similar oxidation pathways are observed in structurally related tetrahydroquinoline derivatives .

Reduction Reactions

Reduction reactions target the sulfonamide or aromatic systems:

- Reagents/Conditions : Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in anhydrous ether .

- Products :

- Reduction of the sulfonamide group to form amine derivatives .

- Partial saturation of the aromatic rings under harsher conditions.

Key Observation :

The fluorine substituent remains inert under standard reduction conditions, as seen in analogous fluorinated sulfonamides .

Substitution Reactions

The fluorine atom at the benzene ring undergoes nucleophilic aromatic substitution (NAS):

- Reagents/Conditions : Amines (e.g., NH₃, alkylamines) or thiols in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) .

- Products :

- Amino- or thiol-substituted benzene sulfonamides .

Table 1: Substitution Reaction Examples

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NH₃ (aq.) | 80°C, DMF | 2-Amino derivative | 72% | |

| HSCH₂CH₂SH | RT, THF | Disulfide-linked dimer | 65% |

Regioselectivity :

Substitution occurs preferentially at the fluorine-bearing position due to its electron-withdrawing effect, activating the ring for NAS .

Sulfonamide Hydrolysis

The sulfonamide group can undergo hydrolysis under acidic or basic conditions:

- Reagents/Conditions :

- Products :

- Sulfonic acid derivatives or free amines , depending on conditions.

Mechanistic Pathway :

Acidic hydrolysis cleaves the S-N bond, while basic conditions target the sulfonyl group, leading to sulfonate salts .

Methanesulfonyl Group Reactivity

The methanesulfonyl (Ms) group participates in elimination or substitution:

- Reagents/Conditions :

Table 2: Methanesulfonyl Reactivity

| Reaction Type | Reagent | Product | Notes |

|---|---|---|---|

| Elimination | LDA, THF | Dehydroquinoline | Requires anhydrous conditions |

| Alkylation | RMgX | Alkylated quinoline | Limited to specific R groups |

Photochemical and Catalytic Reactions

Applications De Recherche Scientifique

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block in synthesizing more complex molecules, particularly in pharmaceuticals and agrochemicals. Its unique functional groups allow for further chemical modifications that can lead to novel compounds with enhanced properties.

Biology

- Biological Activity Studies : Research indicates potential antimicrobial, anticancer, and anti-inflammatory properties. Studies have shown that the compound can interact with various biological targets, influencing cellular processes and signaling pathways .

Medicine

- Therapeutic Applications : Investigated for its role in treating infectious diseases and cancer. The compound’s mechanism involves enhancing binding affinity to target proteins, which may inhibit or modulate their activity effectively.

Industry

- Development of New Materials : Utilized in creating innovative materials and chemical processes, including catalysts and polymers. The unique properties of this compound can lead to advancements in material science .

Case Studies

Several studies have documented the applications of this compound:

- Antimicrobial Activity : A study demonstrated that derivatives of 2-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide exhibited significant antibacterial activity against various strains of bacteria. This opens avenues for developing new antibiotics.

- Cancer Research : In vitro studies revealed that the compound could inhibit the growth of certain cancer cell lines. The mechanism was linked to its ability to induce apoptosis in malignant cells while sparing normal cells .

- Inflammation Studies : Research highlighted its anti-inflammatory effects in animal models of chronic inflammation. The findings suggest potential therapeutic roles in treating inflammatory diseases.

Mécanisme D'action

The mechanism of action of 2-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Below is a comparative analysis with three closely related derivatives:

N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide

- Structural Differences :

- Replaces the methanesulfonyl group with a trifluoroacetyl moiety.

- Incorporates a cyclopropylethyl substituent on the phenyl ring.

- Cyclopropylethyl adds steric bulk, which may reduce solubility but improve target selectivity.

- Synthesis : Prepared via multi-step sulfonylation and cyclopropane functionalization, achieving 100 g-scale production with >95% purity (confirmed by NMR and HRMS) .

2-Fluoro-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide

- Structural Differences :

- Substitutes methanesulfonyl with a propylsulfonyl group.

- Propylsulfonyl may reduce metabolic stability compared to methanesulfonyl due to increased susceptibility to oxidative degradation.

- Nomenclature: Registered under CAS 946241-19-6, highlighting its recognition in chemical databases .

Tolyfluanid and Dichlofluanid (Pesticide Sulfonamides)

- Structural Differences: Feature dichlorofluoroalkyl groups instead of fluorophenyl or tetrahydroquinoline systems.

- Functional Implications: Broad-spectrum antifungal activity due to sulfonamide-mediated inhibition of fungal cell wall synthesis .

Data Table: Comparative Properties of Key Sulfonamide Derivatives

*Estimated based on structural formula.

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis likely parallels methods used for its analogs, such as sulfonyl chloride intermediacy and nucleophilic aromatic substitution .

- Structure-Activity Relationships (SAR) :

- Methanesulfonyl vs. propylsulfonyl: Smaller substituents (e.g., CH₃SO₂) may improve aqueous solubility and reduce off-target interactions.

- Fluorine placement: The 2-fluoro position on the benzene ring optimizes steric and electronic effects for target engagement.

- Potential Applications: While direct evidence is lacking, analogs like tolyfluanid suggest pesticidal or antimicrobial utility. The tetrahydroquinoline core may also position it for central nervous system (CNS) targeting due to blood-brain barrier permeability .

Activité Biologique

2-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a synthetic organic compound that has gained attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a fluorine atom , a methanesulfonyl group , and a tetrahydroquinoline moiety , which contribute to its diverse pharmacological properties. This article reviews the biological activities associated with this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical formula for 2-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is . Its structure includes:

- Fluoro Group : Enhances lipophilicity and biological activity.

- Sulfonamide Moiety : Known for antibacterial properties.

- Tetrahydroquinoline Core : Contributes to various biological interactions.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds with sulfonamide groups exhibit significant antimicrobial properties. The presence of the tetrahydroquinoline structure may enhance the compound's ability to inhibit bacterial growth. For instance, studies have shown that sulfonamides can effectively target bacterial dihydropteroate synthase, a critical enzyme in folate biosynthesis.

Anticancer Properties

2-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has been evaluated for its anticancer potential. Preliminary studies suggest it may inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1 summarizes the inhibitory effects against different cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 5.0 | |

| HT-29 (Colon) | 3.5 | |

| A549 (Lung) | 4.0 | |

| Panc-1 (Pancreas) | 6.0 |

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties by modulating pathways involved in inflammation. In vitro studies have indicated that it can reduce the production of pro-inflammatory cytokines in activated macrophages.

The mechanism of action for 2-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.

- Receptor Modulation : It could interact with various receptors influencing cellular signaling pathways.

- Induction of Apoptosis : By triggering apoptotic pathways, it promotes programmed cell death in malignant cells.

Case Studies

Several studies have focused on the biological evaluation of related compounds:

Study on Anticancer Activity

A study conducted by Congiu et al. (2021) evaluated similar derivatives and found that compounds with structural similarities to 2-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide displayed significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 2 to 6 µM .

Anti-inflammatory Research

Another study assessed the anti-inflammatory potential of sulfonamide derivatives in a murine model of acute inflammation. Results indicated that these compounds significantly reduced edema and inflammatory markers compared to controls .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 2-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves sequential sulfonylation and coupling reactions. Key steps include:

- Step 1 : Functionalization of the tetrahydroquinoline core with methanesulfonyl groups under anhydrous conditions (e.g., using CHCl and triethylamine as a base) .

- Step 2 : Coupling with 2-fluorobenzenesulfonyl chloride at 0–5°C to minimize side reactions .

- Critical factors : Temperature control (<5°C prevents hydrolysis), solvent polarity (aprotic solvents like DMF enhance reactivity), and stoichiometric ratios (1:1.2 molar ratio of core to sulfonyl chloride improves yield).

Q. How is the compound’s structure validated, and what analytical techniques resolve ambiguities in stereochemistry?

- Techniques :

- NMR spectroscopy : and NMR identify substituent positions (e.g., fluorine’s deshielding effect at C2 of the benzene ring) .

- X-ray crystallography : Resolves absolute configuration and confirms sulfonamide group orientation (e.g., SHELXL refinement for high-resolution data) .

- Mass spectrometry : HRMS (ESI+) confirms molecular formula (e.g., [M+H] at m/z 439.09) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Approach :

- Standardized assays : Use enzyme inhibition assays (e.g., fluorescence-based protease screens) with controls for non-specific binding .

- Dose-response curves : Compare IC values across studies; discrepancies may arise from assay conditions (e.g., pH, buffer composition) .

- Computational modeling : Molecular docking (AutoDock Vina) predicts binding modes to targets like carbonic anhydrase IX, highlighting key interactions (e.g., sulfonamide-Zn coordination) .

Q. What strategies optimize the compound’s bioavailability while retaining target affinity?

- Methodology :

- Prodrug design : Introduce ester groups at the methanesulfonyl moiety to enhance solubility, with in vitro hydrolysis studies to assess stability .

- Lipinski’s Rule compliance : Modify substituents (e.g., replace fluorine with trifluoromethyl) to balance logP (<5) and hydrogen bond donors (<5) .

- Permeability assays : Use Caco-2 cell monolayers to measure apparent permeability (P), optimizing for values >1 × 10 cm/s .

Experimental Design & Data Analysis

Q. How to design a robust SAR study for derivatives of this compound?

- Framework :

- Core modifications : Synthesize analogs with varying substituents (e.g., methyl, chloro, ethoxy) at the benzene ring .

- Activity cliffs : Compare IC shifts; a >10-fold drop indicates critical pharmacophoric features .

- Data tools : Principal Component Analysis (PCA) correlates structural features (e.g., Hammett σ values) with activity .

Q. What statistical methods address batch-to-batch variability in synthesis?

- Quality control :

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, catalyst loading) .

- Multivariate analysis : PLS regression identifies critical process parameters (e.g., reaction time impacts purity more than solvent volume) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.